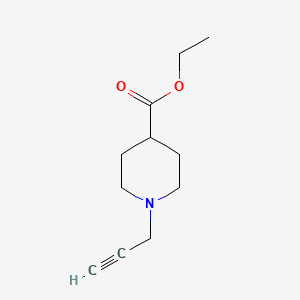
1-丙炔-1-基哌啶-4-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl prop-2-ynoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
化学反应分析
Types of Reactions
ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
作用机制
The mechanism of action of ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1-prop-2-yn-1-ylpiperidine-3-carboxylate
- Ethyl 1-prop-2-yn-1-ylpiperidine-2-carboxylate
- Ethyl 1-prop-2-yn-1-ylpiperidine-5-carboxylate
These compounds share similar structural features but differ in the position of the carboxylate group on the piperidine ring. This difference can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate .
生物活性
Ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate is characterized by its piperidine structure, which is commonly associated with various pharmacological properties. The presence of the prop-2-yn-1-yl group enhances its reactivity and potential interactions with biological targets.
The biological activity of ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate primarily involves its interaction with specific receptors and enzymes. It has been shown to act as a ligand that can modulate the activity of various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism. Selective inhibition of MAO-A and MAO-B has been demonstrated with analogs of piperidine derivatives, indicating potential therapeutic applications in neurological disorders .
- Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties, including the ability to inhibit biofilm formation in pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of piperidine derivatives, including ethyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate. The minimum inhibitory concentration (MIC) values for selected derivatives were reported as follows:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Against |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Staphylococcus aureus |
| 10 | 0.30 | 0.35 | Staphylococcus epidermidis |
These results suggest strong antibacterial properties, particularly for compound 7b, which was identified as the most active derivative .
Cytotoxicity Studies
In vitro studies have also assessed the cytotoxic effects of ethyl 1-(prop-2-yn-1-yl)piperidine derivatives against various cancer cell lines. Results indicated that certain analogs exhibited significant antiproliferative activity:
These findings highlight the potential use of these compounds in cancer therapy.
Case Studies
Case Study 1: MAO Inhibition
A study focused on the selective inhibition of MAO-A and MAO-B by piperidine derivatives demonstrated that certain structural modifications could enhance selectivity and potency. The research utilized kinetic analysis and crystallography to confirm binding affinities, suggesting that ethyl 1-(prop-2-yn-1-y)piperidine derivatives could be developed into effective MAO inhibitors for treating mood disorders .
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties of piperidine derivatives found that modifications to the alkynyl group significantly affected bioactivity against bacterial strains. The study concluded that ethyl 1-(prop-2-yn-1-y)piperidine derivatives could serve as promising candidates for developing new antibiotics .
属性
IUPAC Name |
ethyl 1-prop-2-ynylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-7-12-8-5-10(6-9-12)11(13)14-4-2/h1,10H,4-9H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSOQWCRQRDWKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














